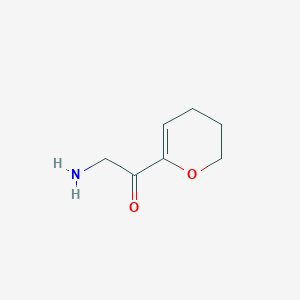amine](/img/structure/B13160187.png)
[(1-Cyclobutyl-1H-pyrazol-5-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine is a chemical compound with a unique structure that includes a cyclobutyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of a cyclobutyl-substituted pyrazole with a methylamine source. One common method involves the use of a cyclobutyl-substituted pyrazole precursor, which is then reacted with methylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol and the addition of catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine exerts its effects involves its interaction with specific molecular targets. The cyclobutyl and pyrazole groups play a crucial role in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamine can be compared with other similar compounds, such as:
(1-Cyclopropyl-1H-pyrazol-5-yl)methylamine: This compound has a cyclopropyl group instead of a cyclobutyl group, which may result in different chemical and biological properties.
(1-Cyclohexyl-1H-pyrazol-5-yl)methylamine: The presence of a cyclohexyl group can lead to variations in the compound’s reactivity and interactions with molecular targets.
The uniqueness of (1-Cyclobutyl-1H-pyrazol-5-yl)methylamine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(2-cyclobutylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-10-7-9-5-6-11-12(9)8-3-2-4-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
XIPXOEDNPMIYKB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=NN1C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


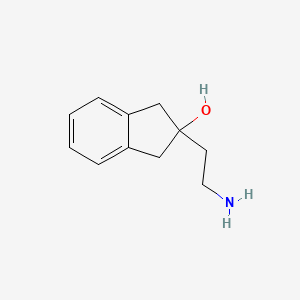
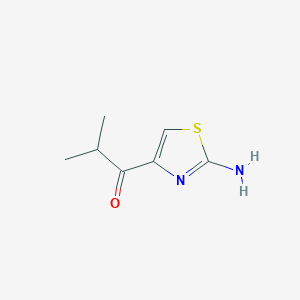
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
![Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13160126.png)
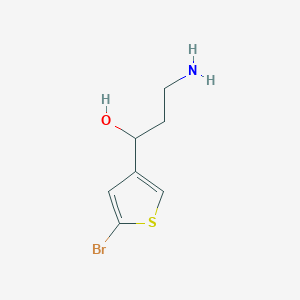
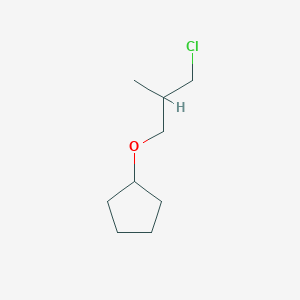
![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
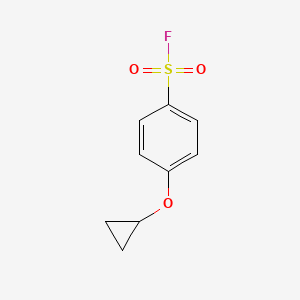
![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)
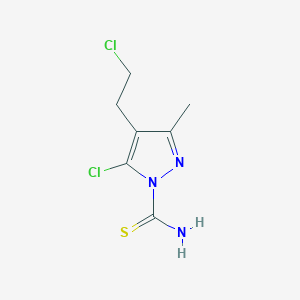
![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)
